

thermodynamic properties of liquid Hg-Tl alloys

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Mercury;thallium

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An In-depth Technical Guide to the Thermodynamic Properties of Liquid Hg-Tl Alloys

Introduction

Liquid metal alloys are crucial in various scientific and industrial applications, from metallurgy to nuclear engineering. The mercury-thallium (Hg-Tl) system is of particular interest due to the formation of a nonstoichiometric, low-melting Hg_5Tl_2 phase.[1] A thorough understanding of the thermodynamic properties of liquid Hg-Tl alloys is essential for predicting their behavior, controlling processes, and developing new materials. This technical guide provides a comprehensive overview of the key thermodynamic properties of this binary system, details the experimental protocols used for their determination, and presents the available data in a structured format for researchers and scientists.

Core Thermodynamic Properties of Binary Alloys

The thermodynamic behavior of a binary liquid alloy is described by several key functions that quantify the deviation from ideal mixing. These include:

- **Activity (a_i):** The effective concentration of a component in a mixture, which accounts for non-ideal interactions between atoms. It is related to the partial pressure of the component above the liquid.
- **Gibbs Free Energy of Mixing (ΔG^{mix}):** The change in Gibbs free energy when two pure components are mixed. A negative value indicates a spontaneous mixing process. It is related to the enthalpy and entropy of mixing.

- Enthalpy of Mixing (ΔH^{mix}): The heat absorbed or released during the formation of the alloy from its pure components at constant pressure.[2] It reflects the difference in bond energies between like and unlike atom pairs. For ideal mixtures, the enthalpy of mixing is zero.[2][3]
- Entropy of Mixing (ΔS^{mix}): The change in entropy upon mixing. For an ideal solution, this is always positive, reflecting the increase in randomness.[4][5]

These integral molar quantities are related by the fundamental equation: $\Delta G^{\text{mix}} = \Delta H^{\text{mix}} - T\Delta S^{\text{mix}}$

Partial molar quantities for each component (e.g., partial molar enthalpy, $\Delta \bar{H}_i$) describe the contribution of that component to the total property of the mixture.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for liquid alloys requires high-precision experimental techniques capable of operating at elevated temperatures. The primary methods cited in the literature for Hg-Tl and similar alloys are vapor pressure measurements, electromotive force (EMF) measurements, and calorimetry.

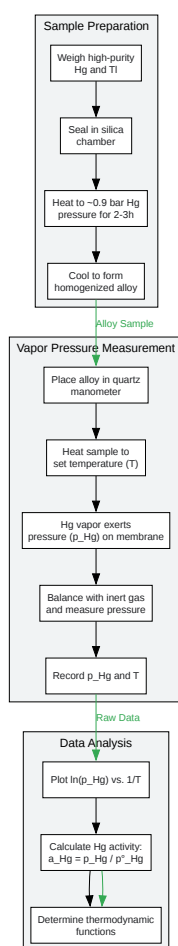
Vapor Pressure Measurement

This method is particularly suitable for alloys containing a volatile component, such as mercury. By measuring the partial pressure of the volatile component over the liquid alloy at various temperatures and compositions, its thermodynamic activity can be determined directly.

Detailed Methodology: A study on the Hg-Tl system utilized direct vapor pressure measurements with a quartz gauge over a temperature range of 450 K to 700 K.[1][6]

- Sample Preparation: High-purity metals (e.g., 99.999% pure Thallium) are weighed to create alloys of specific compositions.[1] The components are sealed in a silica chamber and heated to a temperature where the Hg vapor pressure reaches approximately 0.9 bar.[1] The sample is held under these conditions for 2-3 hours to ensure homogenization and then cooled.[1]

- **Apparatus:** The core of the apparatus is a quartz membrane manometer. The liquid alloy sample is placed in a vaporization chamber on one side of a thin quartz membrane. The other side is connected to a system for measuring pressure, often involving an inert gas and an electronic manometer.^[1]
- **Measurement Procedure:** The sample is heated, and the temperature is precisely controlled and measured. As the mercury evaporates, its vapor exerts pressure on the quartz membrane, causing it to deform.^[1] This deformation is detected (e.g., by an optical system), and an external pressure of an inert gas is applied to the other side of the membrane to balance the mercury vapor pressure. The balancing pressure is then measured by an electronic manometer.^[1]
- **Data Acquisition:** Corresponding temperature and pressure values are recorded continuously by a computer. The natural logarithm of the mercury partial pressure ($\ln p_{\text{Hg}}$) is plotted against the inverse of temperature ($1/T$).^[1]
- **Calculation of Activity:** The activity of mercury (a_{Hg}) is calculated from its partial pressure (p_{Hg}) over the alloy relative to the vapor pressure of pure mercury (p°_{Hg}) at the same temperature, according to the relation: $a_{\text{Hg}} = p_{\text{Hg}} / p^{\circ}_{\text{Hg}}$.



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Caption: Experimental workflow for vapor pressure measurement.[1]

Electromotive Force (EMF) Method

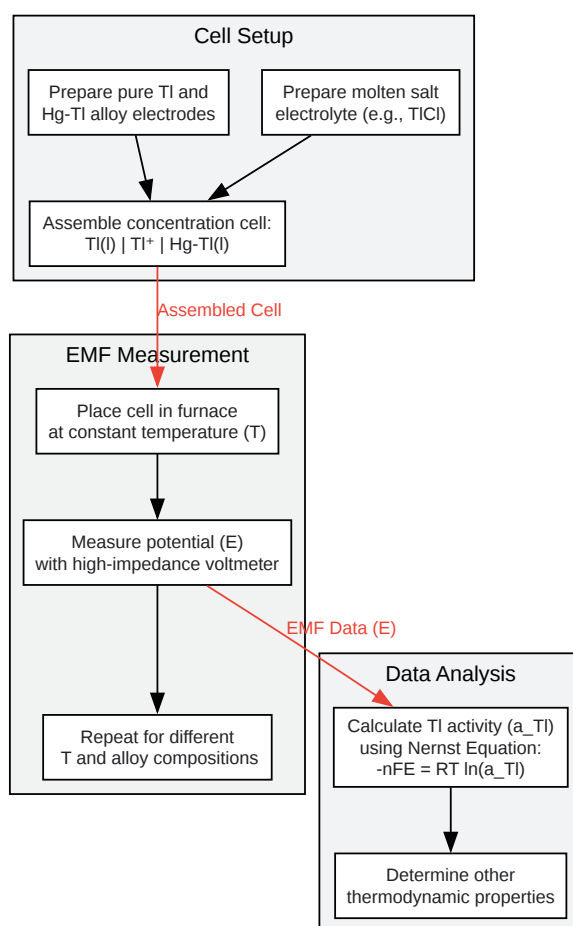
The EMF method involves constructing an electrochemical concentration cell where the liquid alloy serves as one of the electrodes. The measured potential difference (EMF) of the cell is directly related to the partial Gibbs free energy, and thus the activity, of the more electropositive component in the alloy.

Detailed Methodology: While specific EMF data for the Hg-Tl system was combined with vapor pressure results, the general protocol can be described based on studies of similar liquid metal alloys.[6][7]

- **Cell Construction:** A concentration cell is assembled, typically in a U-shaped glass container. The cell can be represented as: $M(l) \mid M^{n+} \text{ in molten salt } \mid M-N(l, \text{ alloy})$. For the Tl-Hg system,

a suitable cell might be: $\text{Tl(l)} \mid \text{Tl}^+ \text{ in electrolyte } \mid \text{Tl-Hg(l)}$.^[6]

- Components:
 - Electrodes: One electrode is the pure liquid metal (e.g., Tl), and the other is the liquid alloy (Tl-Hg) of a known composition. Electrical contact is made using an inert material like tungsten.
 - Electrolyte: A molten salt containing ions of the active metal (e.g., TlCl) is used as the electrolyte. It must be ionically conductive and stable at the operating temperature.
- Measurement: The entire cell is placed in a furnace with precise temperature control. The EMF (E) between the two electrodes is measured using a high-impedance voltmeter to prevent drawing current, which would alter the electrode compositions.^[7] Measurements are taken at various temperatures and alloy compositions.
- Calculation of Thermodynamic Properties: The activity of the component (a_M) is calculated from the measured EMF using the Nernst equation: $\Delta \tilde{G}_M = -nFE = RT \ln(a_M)$, where n is the number of electrons transferred in the cell reaction, F is the Faraday constant, R is the gas constant, and T is the absolute temperature.



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Caption: Generalized workflow for the EMF measurement method.[7]

Calorimetry

Calorimetry is used to directly measure the heat effects associated with alloy formation, providing the enthalpy of mixing (ΔH^{mix}). Drop calorimetry is a common high-temperature technique.[8]

Detailed Methodology:

- **Apparatus:** A high-temperature calorimeter (e.g., a Calvet-type calorimeter) is used. The core consists of a reaction crucible surrounded by sensitive thermopiles to measure heat flow. The entire assembly is kept in a furnace at a constant experimental temperature (T_1).
- **Procedure:**

- A known amount of one component (e.g., liquid Hg) is placed in the crucible inside the calorimeter.
- A sample of the other component (e.g., solid Tl), held at a known, lower temperature (T_2), is dropped into the liquid metal in the crucible.
- The calorimeter measures the total heat effect (Q) of this process.
- Calculation: The measured heat effect (Q) includes the enthalpy required to heat the dropped sample from T_2 to T_1 and the partial enthalpy of mixing. The partial enthalpy of mixing ($\Delta \bar{H}_{\text{Tl}}$) is calculated using the equation: $Q = n_{\text{Tl}} [H(T_1) - H(T_2)]_{\text{Tl}} + \Delta \bar{H}_{\text{Tl}}$, where n_{Tl} is the number of moles of the dropped sample and $[H(T_1) - H(T_2)]$ is its known enthalpy change.
- Integral Enthalpy: By sequentially dropping samples, the partial enthalpy can be determined across a range of compositions. The integral enthalpy of mixing is then calculated by integrating the partial molar enthalpies.[8]

Thermodynamic Data for Liquid Hg-Tl Alloys

The primary source of experimental thermodynamic data for the liquid Hg-Tl system comes from vapor pressure measurements.[1][6] From these measurements, the activity coefficients of both mercury and thallium were described using Redlich-Kister formulas.

Activity Coefficients

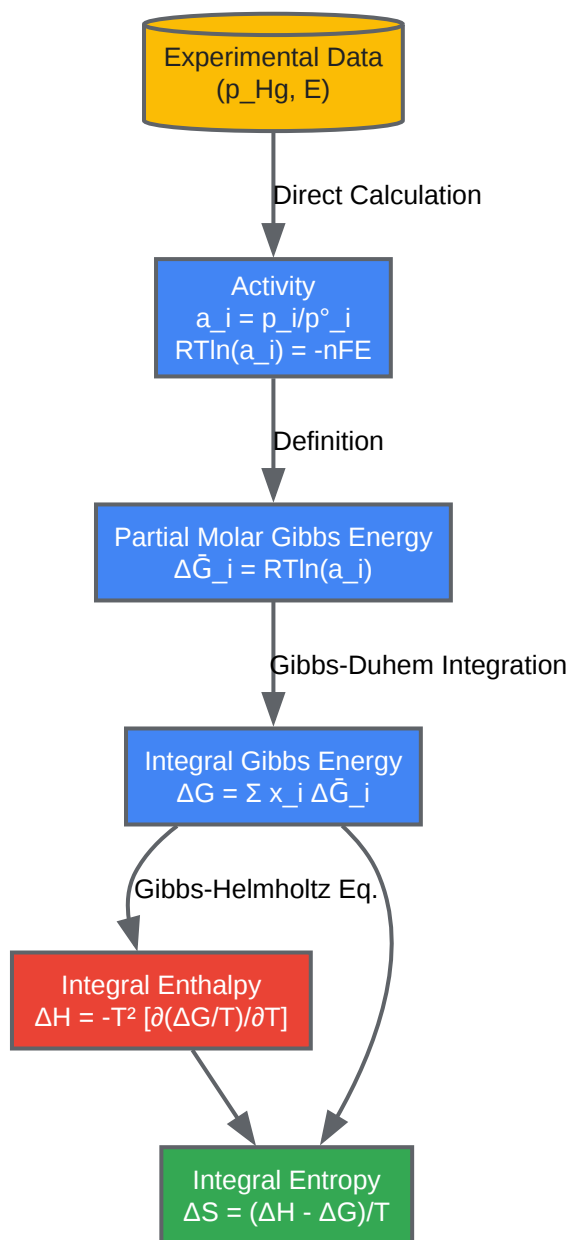
The logarithms of the activity coefficients (γ) for Hg and Tl in the liquid phase were expressed as a function of mole fraction (x) by the following Redlich-Kister equations[1][6]:

$$\ln \gamma_{\text{Hg}} = x_{\text{Tl}}^2 [A + B(4x_{\text{Hg}} - 1) + C(x_{\text{Hg}} - x_{\text{Tl}})(4x_{\text{Hg}} - 1)^2] \quad \ln \gamma_{\text{Tl}} = x_{\text{Hg}}^2 [A + B(4x_{\text{Hg}} - 3) + C(x_{\text{Hg}} - x_{\text{Tl}})(4x_{\text{Hg}} - 3)^2]$$

Where the coefficients A, B, and C are temperature-dependent. These equations allow for the calculation of all other thermodynamic functions for the solutions.[1][6]

Derived Thermodynamic Functions

From the activity data, other key thermodynamic properties can be derived. The relationship between these properties is illustrated in the diagram below.



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Caption: Derivation of thermodynamic functions from experimental data.

Summary of Quantitative Data

The heat of mixing for Hg-Tl alloys at 580 K, derived from the vapor pressure measurements, is presented below.^[6]

Table 1: Heat of Mixing (ΔH^{mix}) for Liquid Hg-Tl Alloys at 580 K

Mole Fraction Tl (xTl)	Heat of Mixing (J/mol)
0.0	0
0.1	-350
0.2	-650
0.3	-880
0.4	-1020
0.5	-1050
0.6	-980
0.7	-800
0.8	-550
0.9	-280
1.0	0

Data extracted from graphical representation in Gierlotka et al.[\[6\]](#)

The system exhibits exothermic mixing, with a minimum enthalpy of mixing of approximately -1050 J/mol at an equiatomic composition (xTl = 0.5).[\[6\]](#) This negative deviation from ideal behavior suggests that the interactions between unlike atoms (Hg-Tl) are stronger than the average of the interactions between like atoms (Hg-Hg and Tl-Tl).

Conclusion

The thermodynamic properties of liquid Hg-Tl alloys have been primarily characterized through vapor pressure measurements, supplemented by EMF data.[\[6\]](#) The system shows a moderate negative deviation from ideal solution behavior, as evidenced by the exothermic heat of mixing. The available experimental data has been fitted to Redlich-Kister equations, which provide a comprehensive model for calculating the activities and other partial and integral thermodynamic quantities across the entire composition range and at various temperatures.[\[1\]](#)[\[6\]](#) This guide

provides the foundational knowledge and experimental protocols necessary for researchers working with this and similar liquid alloy systems.

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- To cite this document: BenchChem. [thermodynamic properties of liquid Hg-Tl alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15483679#thermodynamic-properties-of-liquid-hg-tl-alloys]

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